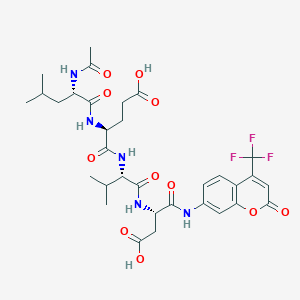

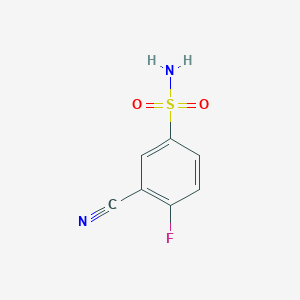

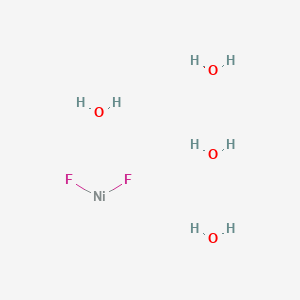

![molecular formula C14H9BrClFO3 B1370609 5-Bromo-2-[(2-chloro-4-fluorobenzyl)oxy]benzoic acid CAS No. 1039813-85-8](/img/structure/B1370609.png)

5-Bromo-2-[(2-chloro-4-fluorobenzyl)oxy]benzoic acid

Overview

Description

5-Bromo-2-[(2-chloro-4-fluorobenzyl)oxy]benzoic acid is a specialty product for proteomics research . It has a molecular formula of C14H9BrClFO3 and a molecular weight of 359.57 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C14H9BrClFO3/c15-10-5-6-13(11(7-10)14(17)18)19-8-9-3-1-2-4-12(9)16/h1-7H,8H2,(H,17,18) .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . The storage temperature is between 2-8°C .Scientific Research Applications

Comprehensive Analysis of 5-Bromo-2-[(2-chloro-4-fluorobenzyl)oxy]benzoic Acid Applications

5-Bromo-2-[(2-chloro-4-fluorobenzyl)oxy]benzoic acid is a compound with potential applications in various scientific research fields. Below is a detailed analysis of six unique applications, each within its own dedicated section.

Pharmaceutical Research: SGLT2 Inhibitors: This compound serves as a key intermediate in the synthesis of a new generation of SGLT2 inhibitors . These inhibitors are significant in diabetes therapy as they help control blood sugar by inhibiting the reabsorption of glucose in the kidneys. The development of these drugs is crucial due to the increasing prevalence of diabetes and the need for more effective treatments.

Organic Synthesis: High-Selectivity Halogenation: The compound is used in the preparation method of high-selectivity 5-bromo-2-chlorobenzoic acid, which is important in the field of organic synthesis . This process involves a monobromination reaction in an NBS/sulfuric acid system, highlighting the compound’s role in creating highly pure and selective products.

Chemical Analysis: Homogeneity Testing: In chemical analysis, this compound has been utilized to evaluate the homogeneity of organic powders . This application is essential for ensuring the quality and consistency of chemical products, which is vital in both research and industrial settings.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Deuterium Labeling: The compound can be used to produce 2-chloro-5-deuteriobenzoic acid, which is relevant in NMR spectroscopy . Deuterium-labeled compounds are important in NMR studies as they help in the elucidation of molecular structures and dynamics.

Medicinal Chemistry: Proteomics Research: It is also a specialty product for proteomics research, where it may be used in the study of protein interactions and functions . Understanding these interactions is crucial for the development of new drugs and therapeutic strategies.

Educational Purposes: Reaction Mechanism Illustration: The reactions involving this compound, such as free radical bromination and nucleophilic substitution, serve as excellent examples for educational purposes . They illustrate key concepts in organic chemistry, such as resonance stabilization and reaction mechanisms.

Safety And Hazards

The compound is classified under GHS07 for safety. The hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P305, P351, and P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes .

properties

IUPAC Name |

5-bromo-2-[(2-chloro-4-fluorophenyl)methoxy]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9BrClFO3/c15-9-2-4-13(11(5-9)14(18)19)20-7-8-1-3-10(17)6-12(8)16/h1-6H,7H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUJFAIIYJFJALD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)Cl)COC2=C(C=C(C=C2)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9BrClFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-2-[(2-chloro-4-fluorobenzyl)oxy]benzoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

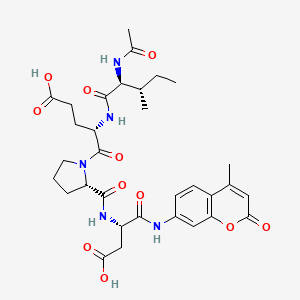

![3-[4-(Cyclopropylmethoxy)phenyl]propanoic acid](/img/structure/B1370538.png)

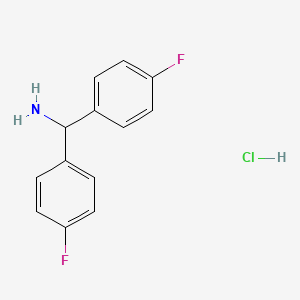

![(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-2-yl)methanamine](/img/structure/B1370539.png)

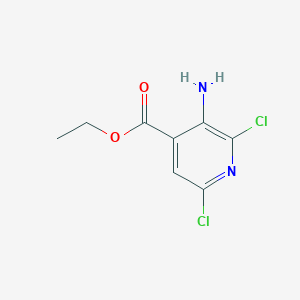

![ethyl 2-[(11Z)-11-[3-(dimethylamino)propylidene]-6H-benzo[c][1]benzoxepin-2-yl]acetate](/img/structure/B1370542.png)

![(3S,4R)-N-[(E)-1-(3-bromophenyl)ethylideneamino]-2-oxo-4-phenylpyrrolidine-3-carboxamide](/img/structure/B1370546.png)